molecular formula C18H16FN3O2S2 B292488 3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B292488
M. Wt: 389.5 g/mol
InChI Key: LJZOLQAAUSGNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as 'BTP-2', is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTP-2 has been extensively studied for its ability to modulate intracellular calcium signaling pathways, which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Mechanism of Action

BTP-2 exerts its pharmacological effects by inhibiting the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are calcium channels located on the endoplasmic reticulum (ER) membrane. IP3Rs are involved in the release of calcium ions from the ER into the cytoplasm, which is a critical step in intracellular calcium signaling pathways. BTP-2 binds to the IP3R and stabilizes it in a closed state, thereby preventing the release of calcium ions from the ER.
Biochemical and physiological effects:
BTP-2 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of calcium signaling pathways, modulation of gene expression, and the induction of apoptosis in cancer cells. BTP-2 has also been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTP-2 in lab experiments is its high selectivity for IP3Rs, which allows for the specific modulation of intracellular calcium signaling pathways. However, one of the limitations of using BTP-2 is its relatively low potency, which requires high concentrations to achieve pharmacological effects.

Future Directions

There are several potential future directions for the development of BTP-2 as a therapeutic agent. One direction is the optimization of the synthesis method to improve the potency and selectivity of the compound. Another direction is the development of more potent and selective IP3R inhibitors based on the structure of BTP-2. Finally, the therapeutic potential of BTP-2 in various disease states, including cancer, cardiovascular disease, and neurological disorders, warrants further investigation.

Synthesis Methods

BTP-2 can be synthesized using a multi-step process, which involves the reaction of various chemical intermediates. The first step involves the synthesis of 2-(4-fluorophenyl)-2-oxoethylthioacetic acid, which is then reacted with 3-amino-4-chlorobenzothiophene to form the intermediate compound. The final step involves the reaction of the intermediate with 2,4-diamino-6-mercaptopyrimidine to form BTP-2.

Scientific Research Applications

BTP-2 has been extensively studied for its potential therapeutic applications in various disease states, including cancer, cardiovascular disease, and neurological disorders. In cancer, BTP-2 has been shown to inhibit the proliferation of cancer cells by modulating intracellular calcium signaling pathways. In cardiovascular disease, BTP-2 has been shown to improve cardiac function and reduce myocardial injury following ischemia-reperfusion injury. In neurological disorders, BTP-2 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

properties

Molecular Formula

C18H16FN3O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16FN3O2S2/c19-11-7-5-10(6-8-11)13(23)9-25-18-21-16-15(17(24)22(18)20)12-3-1-2-4-14(12)26-16/h5-8H,1-4,9,20H2

InChI Key

LJZOLQAAUSGNEH-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.